

# optimizing JNJ-28583867 dose for behavioral effects

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## Compound of Interest

Compound Name: JNJ-28583867

Cat. No.: B10849625

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## Technical Support Center: JNJ-28583867

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the use of **JNJ-28583867** in behavioral studies.

## Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for **JNJ-28583867**?

A1: **JNJ-28583867** is a dual-action compound that functions as a selective and potent histamine H3 receptor antagonist and a serotonin transporter (SERT) inhibitor.<sup>[1][2][3][4]</sup> It exhibits a high affinity for both targets, with a  $K_i$  of 10.6 nM for the histamine H3 receptor and 3.7 nM for SERT.<sup>[2][3][4]</sup> This dual mechanism contributes to its effects on wakefulness and its antidepressant-like properties.<sup>[2][4]</sup>

Q2: What are the recommended dose ranges for observing behavioral effects in rodents?

A2: The effective dose of **JNJ-28583867** depends on the route of administration and the specific behavioral paradigm. For antidepressant-like effects in the mouse tail suspension test, oral doses of 3-30 mg/kg have been shown to be effective.<sup>[2][4]</sup> To promote wakefulness and suppress REM sleep, subcutaneous doses of 1-3 mg/kg are recommended.<sup>[2][4]</sup> For in vivo functional activity at the histamine H3 receptor, such as blocking imetit-induced drinking, intraperitoneal doses of 3-10 mg/kg have been used.<sup>[2][4]</sup>

Q3: What is the bioavailability and pharmacokinetic profile of **JNJ-28583867** in rats?

A3: In rats, **JNJ-28583867** has an oral bioavailability of 32%.<sup>[2][4]</sup> Following a 10 mg/kg oral dose, the maximum plasma concentration (C<sub>max</sub>) is 260 ng/ml, and the half-life (t<sub>1/2</sub>) is 6.9 hours.<sup>[2][4]</sup>

Q4: How does **JNJ-28583867** affect neurotransmitter levels in the brain?

A4: **JNJ-28583867** significantly increases extracellular levels of serotonin in the cortex at subcutaneous doses of 0.3 mg/kg and higher.<sup>[2][4][5]</sup> It also produces smaller increases in the cortical extracellular levels of norepinephrine and dopamine.<sup>[2][4]</sup>

## Troubleshooting Guide

Issue	Potential Cause	Recommended Solution
Lack of expected behavioral effect (e.g., no antidepressant-like activity).	Inadequate Dose: The dose may be too low for the specific animal model or behavioral test.	Gradually increase the dose within the recommended ranges (e.g., 3-30 mg/kg p.o. for antidepressant models). Ensure accurate dose calculations and administration.
Route of Administration: The chosen route may not be optimal for the desired effect.	Consider the pharmacokinetic profile. Oral administration has a longer onset and lower bioavailability compared to subcutaneous or intraperitoneal injections.	
Compound Stability: Improper storage or handling may have degraded the compound.	Store JNJ-28583867 according to the manufacturer's instructions. Prepare fresh solutions for each experiment.	
Unexpected sedative effects.	Off-target effects at high doses: Very high doses may lead to non-specific effects.	Reduce the dose to the lower end of the effective range. Ensure the observed effects are consistent with the known pharmacology of the compound.
Interaction with other experimental conditions: Anesthesia or other co-administered substances could interact with JNJ-28583867.	Review all experimental parameters and potential drug-drug interactions.	
High variability in behavioral responses between animals.	Inconsistent Drug Administration: Variations in injection volume or technique can lead to variable drug exposure.	Ensure all personnel are properly trained in the administration technique. Use precise measurement tools for dosing.

Individual Animal Differences: Biological variability is inherent in animal research.

Increase the sample size per group to improve statistical power. Ensure proper randomization and blinding of experimental groups.

## Data Presentation

Table 1: In Vivo Behavioral Effects of **JNJ-28583867**

Behavioral Test	Species	Route of Administration	Effective Dose Range	Observed Effect	Reference
Tail Suspension Test	Mouse	Oral (p.o.)	3-30 mg/kg	Antidepressant-like activity	<a href="#">[2]</a> <a href="#">[4]</a>
Wakefulness/Sleep Architecture	Rat	Subcutaneous (s.c.)	1-3 mg/kg	Increased wakefulness, decreased NREM sleep, potent suppression of REM sleep	<a href="#">[2]</a> <a href="#">[4]</a>
Imetit-Induced Drinking	Rat	Intraperitoneal (i.p.)	3-10 mg/kg	Blockade of drinking behavior, confirming H3 receptor antagonism	<a href="#">[2]</a> <a href="#">[4]</a>

Table 2: Neurochemical Effects of **JNJ-28583867** in Rat Cortex

Neurotransmitter	Route of Administration	Effective Dose	Effect	Reference
Serotonin	Subcutaneous (s.c.)	$\geq 0.3$ mg/kg	Significant increase in extracellular levels	[2][4][5]
Norepinephrine	Subcutaneous (s.c.)	Not specified	Smaller increase in extracellular levels	[2][4]
Dopamine	Subcutaneous (s.c.)	Not specified	Smaller increase in extracellular levels	[2][4]

## Experimental Protocols

### Protocol 1: Mouse Tail Suspension Test

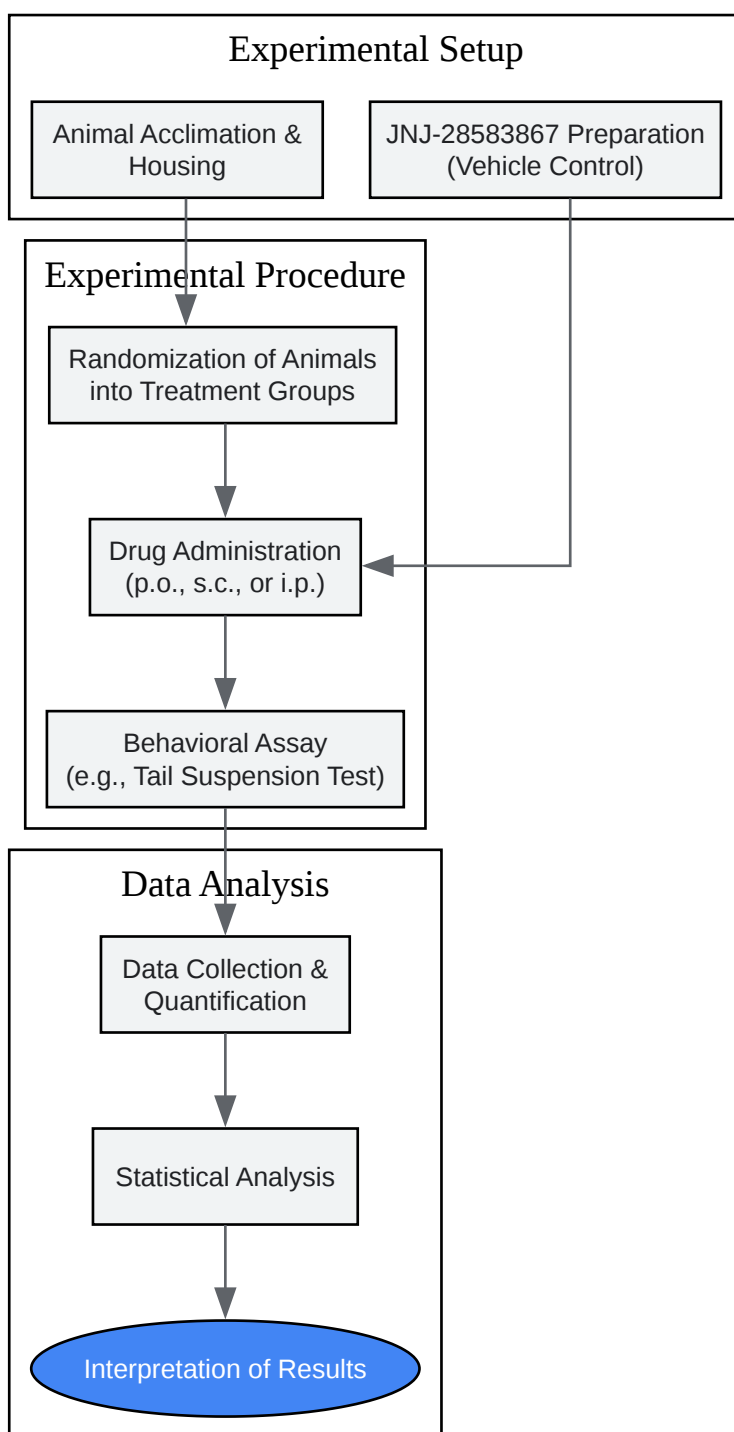
- Animals: Male CD-1 mice are individually housed with ad libitum access to food and water and maintained on a 12-hour light/dark cycle.
- Drug Administration: **JNJ-28583867** is suspended in a suitable vehicle (e.g., 0.5% methylcellulose) and administered orally (p.o.) at doses ranging from 3 to 30 mg/kg, 60 minutes before the test. A vehicle control group should be included.
- Test Procedure:
  - Secure the mouse by the tail to a horizontal bar using adhesive tape, approximately 1 cm from the tip of the tail. The mouse should be suspended approximately 50 cm above the floor.
  - Record the total duration of immobility during a 6-minute test session. Immobility is defined as the absence of any limb or body movements, except for those required for respiration.
- Data Analysis: Compare the duration of immobility between the drug-treated groups and the vehicle control group using an appropriate statistical test (e.g., one-way ANOVA followed by

a post-hoc test).

#### Protocol 2: Rat Sleep-Wakefulness Recording

- **Animals:** Adult male Wistar rats are surgically implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording. Animals are allowed to recover for at least one week.
- **Drug Administration:** **JNJ-28583867** is dissolved in a suitable vehicle and administered subcutaneously (s.c.) at doses of 1 and 3 mg/kg at the beginning of the light period. A vehicle control injection should be performed on a separate day.
- **Recording:** Continuous EEG/EMG recordings are collected for at least 6 hours post-injection.
- **Data Analysis:**
  - The sleep-wake states (wakefulness, NREM sleep, REM sleep) are scored in 10-second epochs.
  - The total time spent in each state is calculated for each hour and for the entire recording period.
  - The effects of **JNJ-28583867** on sleep-wake parameters are compared to the vehicle control using appropriate statistical analyses (e.g., paired t-test or repeated measures ANOVA).

## Mandatory Visualizations



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